molecular formula C17H17N3O3S B268658 N-(2-furoyl)-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]thiourea

N-(2-furoyl)-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]thiourea

Cat. No. B268658
M. Wt: 343.4 g/mol
InChI Key: WZEJNCISRLEBAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furoyl)-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]thiourea, commonly known as FPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPTU is a thiourea derivative that is synthesized through a multistep process involving the reaction of furan-2-carbonyl chloride with 3-(1-pyrrolidinylcarbonyl)aniline, followed by the reaction with thiourea.

Mechanism of Action

The mechanism of action of FPTU is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. FPTU has been shown to inhibit the activity of urease, an enzyme that is involved in the conversion of urea to ammonia, which is essential for the survival of Helicobacter pylori, a bacterium that causes stomach ulcers. FPTU has also been found to inhibit the activity of xanthine oxidase, an enzyme that is involved in the production of uric acid, which is implicated in gout and other inflammatory diseases.
Biochemical and Physiological Effects
FPTU has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation, antimicrobial activity, and enzyme inhibition. FPTU has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may be attributed to its ability to inhibit the activity of various enzymes and signaling pathways. FPTU has also been found to exhibit antimicrobial activity against various bacterial strains, which may be due to its ability to disrupt bacterial cell membranes. Furthermore, FPTU has been shown to inhibit the activity of various enzymes, which may be attributed to its ability to bind to the active site of these enzymes.

Advantages and Limitations for Lab Experiments

FPTU has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the activity of various enzymes and signaling pathways, which makes it a useful tool for studying these processes. FPTU also exhibits antimicrobial activity, which makes it a useful tool for studying bacterial infections. However, one limitation of FPTU is its relatively low solubility in water, which may limit its use in certain experiments. Additionally, FPTU has not been extensively studied in vivo, which may limit its potential applications in clinical settings.

Future Directions

There are several future directions for the study of FPTU. One direction is the development of more efficient synthesis methods for FPTU, which may improve its availability and reduce its cost. Another direction is the study of FPTU in vivo, which may provide insight into its potential applications in clinical settings. Furthermore, the study of FPTU in combination with other drugs may lead to the development of more effective treatments for cancer and bacterial infections. Overall, the study of FPTU has the potential to lead to significant advancements in various fields, including cancer treatment and antimicrobial therapy.

Synthesis Methods

The synthesis of FPTU involves a multistep process that begins with the reaction of furan-2-carbonyl chloride with 3-(1-pyrrolidinylcarbonyl)aniline in the presence of triethylamine. This reaction results in the formation of 2-furoyl-3-(1-pyrrolidinylcarbonyl)aniline, which is then reacted with thiourea in the presence of potassium hydroxide to produce FPTU. The final product is obtained through recrystallization from ethanol.

Scientific Research Applications

FPTU has been extensively studied for its potential applications in various fields, including cancer treatment, antimicrobial activity, and enzyme inhibition. In cancer treatment, FPTU has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. FPTU has also been found to exhibit antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Furthermore, FPTU has been shown to inhibit the activity of various enzymes, including urease and xanthine oxidase.

properties

Product Name

N-(2-furoyl)-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]thiourea

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

N-[[3-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C17H17N3O3S/c21-15(14-7-4-10-23-14)19-17(24)18-13-6-3-5-12(11-13)16(22)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9H2,(H2,18,19,21,24)

InChI Key

WZEJNCISRLEBAH-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CO3

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CO3

Origin of Product

United States

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